molecular formula C23H25N3O3S2 B2704668 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 393838-32-9

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2704668
CAS No.: 393838-32-9
M. Wt: 455.59
InChI Key: MZCTWXWTCXBHBM-UHFFFAOYSA-N
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene and 4-aminobenzamide.

    Step 1 Formation of Intermediate: The 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene is reacted with a suitable electrophile to introduce the benzamide group.

    Step 2 Sulfamoylation: The intermediate is then subjected to sulfamoylation using N,N-diallylsulfamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced thiophene derivatives.

    Substitution: Various substituted benzamides or thiophenes depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Enzyme Inhibition: Possible applications as an inhibitor of specific enzymes due to its structural complexity.

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Medicine

    Anticancer Research: Studied for its cytotoxic effects on cancer cell lines.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Industry

    Polymer Science: Used in the synthesis of novel polymers with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cyano and sulfamoyl groups are key functional groups that interact with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
  • N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide

Uniqueness

Compared to similar compounds, N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide features diallyl groups, which may enhance its reactivity and binding affinity in biological systems. This structural uniqueness can lead to different pharmacological profiles and applications.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-4-12-26(13-5-2)31(28,29)18-9-7-17(8-10-18)22(27)25-23-20(15-24)19-11-6-16(3)14-21(19)30-23/h4-5,7-10,16H,1-2,6,11-14H2,3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCTWXWTCXBHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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